

Technical Overview: N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-aminoxy-PEG3-propargyl**

Cat. No.: **B611194**

[Get Quote](#)

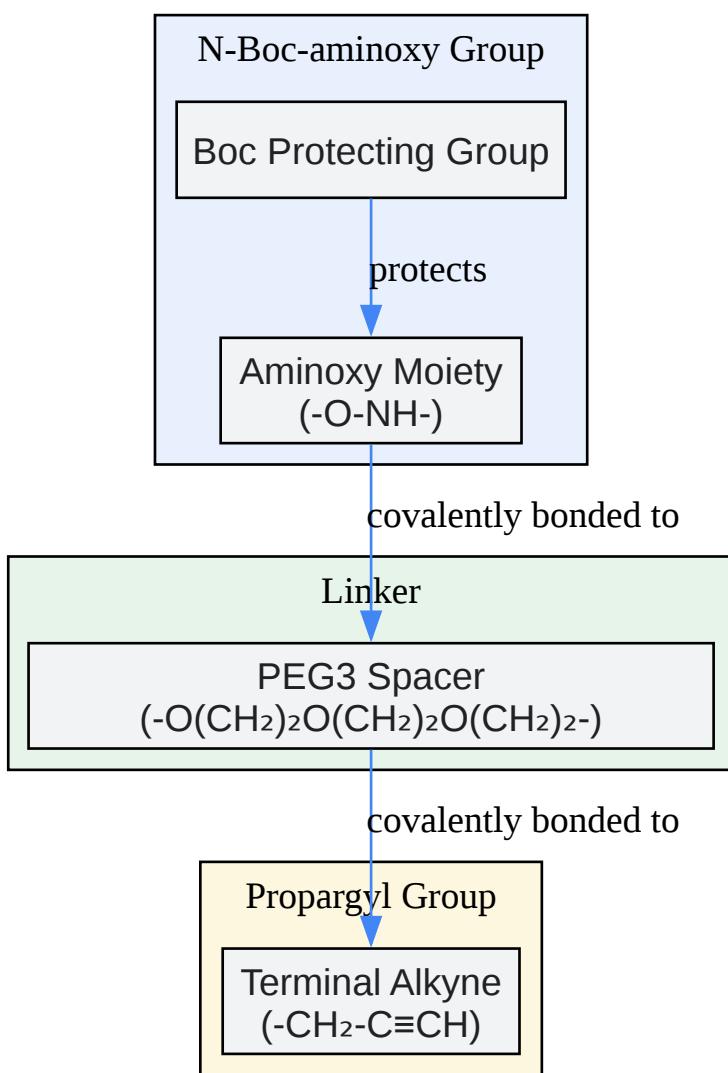
For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of **N-Boc-aminoxy-PEG3-propargyl**, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics.

Molecular Properties

The key quantitative data for **N-Boc-aminoxy-PEG3-propargyl** is its molecular formula and corresponding molecular weight. These values are fundamental for stoichiometric calculations in experimental design.

Property	Value
Molecular Formula	C ₁₄ H ₂₅ NO ₆
Molecular Weight	303.4 g/mol


Chemical Structure

N-Boc-aminoxy-PEG3-propargyl consists of three key functional components:

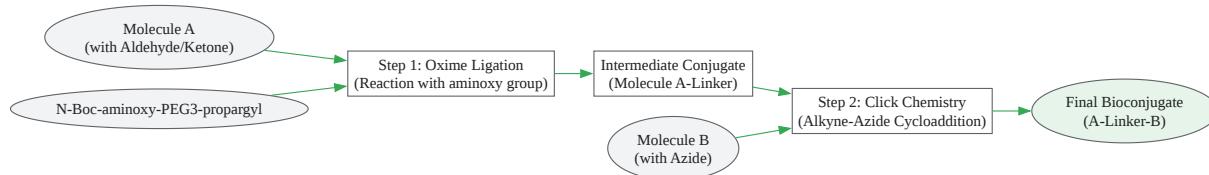
- N-Boc-protected aminoxy group: Enables reaction with carbonyl compounds (aldehydes and ketones) to form oxime linkages. The Boc (tert-Butyloxycarbonyl) group is a protecting group that can be removed under acidic conditions.

- PEG3 linker: A short, hydrophilic polyethylene glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.
- Propargyl group: A terminal alkyne that allows for covalent attachment to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry."

The logical relationship and connectivity of these functional groups are depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Functional components of **N-Boc-aminoxy-PEG3-propargyl**.


Experimental Context: Role in Bioconjugation

The utility of **N-Boc-aminoxy-PEG3-propargyl** lies in its ability to link two different molecules (A and B) in a controlled, stepwise manner. A typical experimental workflow is outlined below.

Protocol:

- Reaction with Carbonyls: The N-Boc-aminoxy group is first deprotected (if necessary) to reveal the reactive aminoxy group. This is then reacted with an aldehyde or ketone on Molecule A to form a stable oxime bond.
- Purification: The resulting conjugate (Molecule A-linker) is purified from excess reagents.
- Click Chemistry: The propargyl group on the purified conjugate is then reacted with an azide-functionalized Molecule B in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently connecting Molecule A and Molecule B.

This workflow is visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: A typical bioconjugation workflow using the linker.

- To cite this document: BenchChem. [Technical Overview: N-Boc-aminoxy-PEG3-propargyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611194#n-boc-aminoxy-peg3-propargyl-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com